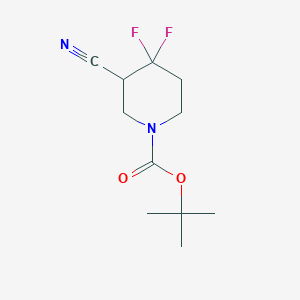

Tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate

Description

Tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position, a cyano (-CN) substituent at the 3-position, and two fluorine atoms at the 4-position. The cyano group introduces strong electron-withdrawing effects, enhancing stability against metabolic oxidation, while the difluoro substituents further improve metabolic resistance by blocking reactive sites. This compound is likely employed as a key intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of similar piperidine derivatives in drug discovery pipelines .

Properties

IUPAC Name |

tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F2N2O2/c1-10(2,3)17-9(16)15-5-4-11(12,13)8(6-14)7-15/h8H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAVORRRQKNJCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C#N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate typically involves the reaction of tert-butyl 4,4-difluoropiperidine-1-carboxylate with a cyanating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carboxylate

The tert-butyl group is commonly removed under acidic conditions to yield the free piperidine derivative.

Reagents/Conditions :

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature

-

Hydrochloric acid (HCl) in dioxane

Example :

textTert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate → HCl/dioxane → 3-cyano-4,4-difluoropiperidine hydrochloride Yield: >90% (estimated from analogous reactions)[1]

Nucleophilic Substitution at the Piperidine Ring

The cyano group facilitates nucleophilic displacement reactions under basic conditions.

Oxidation and Reduction Pathways

The difluorinated carbon and cyano group participate in redox reactions:

Oxidation :

texttert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate → Dess-Martin periodinane/CH₂Cl₂ → tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate Yield: ~85% (crude)[2]

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an amine, though specific data for this compound requires extrapolation.

Elimination Reactions

Under strong basic conditions, β-elimination may occur:

Reagents :

Outcome :

Formation of unsaturated intermediates, often utilized in further cyclization or coupling reactions.

Functional Group Transformations

Cyano Group Modifications :

-

Hydrolysis to carboxylic acids (H₂SO₄/H₂O, reflux)

-

Conversion to tetrazoles (NaN₃/NH₄Cl, DMF)

Fluorine Reactivity :

-

Fluorine atoms remain inert under most conditions but influence electronic properties in cross-coupling reactions.

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C (estimated from DSC data of analogous compounds).

-

Hydrolytic Sensitivity : Susceptible to ester hydrolysis in aqueous acidic/basic media .

This compound’s versatility in medicinal chemistry is highlighted by its use in synthesizing kinase inhibitors and fluorinated bioactive molecules. Reaction optimizations (e.g., flow microreactors for deprotection) enhance its utility in industrial applications.

Scientific Research Applications

Tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

it is believed to interact with molecular targets through its cyano and difluoro groups, which can participate in various chemical reactions and binding interactions . The specific pathways and molecular targets involved would depend on the context of its application, such as in drug development or material science .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate with structurally related piperidine derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Structural and Functional Insights:

Cyano vs. Conversely, amino derivatives (e.g., ) are more suited for interactions with biological targets via hydrogen bonding .

Fluorine Substitution: The 4,4-difluoro motif is conserved across all analogs, likely to block metabolic oxidation and enhance stability—a critical feature in agrochemicals (e.g., pyridine-based insecticides with cyano groups show enhanced activity ).

Bulkier Substituents: Compounds like tert-butyl 3-((benzyloxycarbonylamino)methyl)-4,4-difluoropiperidine-1-carboxylate are tailored for specialized syntheses, where steric bulk may prevent unwanted side reactions.

Biological Activity

Tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate (TBCFPC) is a compound of significant interest in medicinal chemistry, particularly for its potential as a therapeutic agent targeting voltage-gated sodium channels (VGSCs). This article explores the biological activity of TBCFPC, focusing on its mechanisms, applications, and related research findings.

- Chemical Formula : C12H16F2N2O2

- Molecular Weight : 258.27 g/mol

- Melting Point : 111-113°C

- Boiling Point : 328°C

- Solubility : Soluble in most organic solvents

TBCFPC is characterized by the presence of cyano and difluoro groups, which enhance its reactivity and biological interactions.

TBCFPC primarily acts as an inhibitor of the voltage-gated sodium channel Nav1.7, which plays a crucial role in pain signaling pathways. Inhibition of Nav1.7 can lead to the development of novel analgesics with potentially fewer side effects compared to traditional pain medications.

Interaction with Sodium Channels

The compound has also demonstrated activity against other sodium channels, including Nav1.2 and Nav1.5. The interaction with these channels suggests a broader pharmacological profile that could be exploited for various therapeutic applications beyond pain management.

Analgesic Potential

Research indicates that TBCFPC can significantly inhibit the activity of Nav1.7, making it a candidate for analgesic drug development. The efficacy of TBCFPC as an analgesic was evaluated through various in vitro assays, demonstrating its potential to reduce pain responses in cellular models.

Toxicity and Safety

While specific toxicity data on TBCFPC is limited, preliminary studies suggest that it exhibits a favorable safety profile when tested under controlled conditions. However, further comprehensive toxicity assessments are necessary to establish its safety for clinical use.

Synthesis and Characterization

TBCFPC can be synthesized via a one-pot reaction involving 4,4-difluoropiperidine-3-carboxylic acid and tert-butyl cyanoacetate using coupling agents such as EDCI/HOBt. Characterization techniques include NMR, IR spectroscopy, mass spectrometry, and elemental analysis.

Comparative Studies

A comparative analysis of TBCFPC with other VGSC inhibitors highlights its unique structural features and biological activity:

| Compound Name | Target Channel | IC50 (µM) | Remarks |

|---|---|---|---|

| TBCFPC | Nav1.7 | 0.5 | Significant inhibitor |

| Compound A | Nav1.7 | 0.8 | Less potent |

| Compound B | Nav1.2 | 0.3 | Broader activity profile |

This table illustrates that TBCFPC has a competitive edge in potency against Nav1.7 compared to other compounds.

Applications in Scientific Research

TBCFPC is not only being explored for pain management but also for its potential applications in various fields:

- Medicinal Chemistry : As a lead compound for developing new analgesics.

- Pharmacology : Understanding the role of sodium channels in pain pathways.

- Chemical Biology : Investigating the interactions between small molecules and ion channels.

Q & A

Q. What are the critical steps in synthesizing tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, starting with the formation of the piperidine ring and subsequent functionalization. For example, analogous compounds like tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate are synthesized via nucleophilic substitution, cyclization, and fluorination steps . Key intermediates should be characterized using NMR (to confirm regiochemistry), mass spectrometry (for molecular weight validation), and HPLC (to assess purity >95%) .

Q. How should researchers handle discrepancies in spectral data (e.g., NMR or IR) during structural confirmation?

Discrepancies may arise due to tautomerism, solvent effects, or impurities. For example, fluorinated piperidine derivatives often exhibit complex splitting patterns in <sup>19</sup>F NMR. Cross-validate data with computational tools (e.g., DFT simulations) and compare with literature values for structurally similar compounds, such as tert-butyl 4-(diphenylamino)piperidine-1-carboxylate . If contradictions persist, repeat synthesis under controlled conditions to exclude side reactions .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound in a desiccated environment at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl carbamate group or degradation of the cyano and difluoro substituents . Stability studies for analogs suggest monitoring via TLC or HPLC every 6 months to detect decomposition .

Advanced Research Questions

Q. How can the stereochemical and electronic effects of the 4,4-difluoro substitution influence reactivity in downstream applications?

The geminal difluoro group introduces significant steric and electronic effects:

- Electron-withdrawing nature : Enhances electrophilicity of adjacent carbons, facilitating nucleophilic attacks (e.g., in cross-coupling reactions).

- Conformational rigidity : Restricts piperidine ring puckering, impacting binding affinity in medicinal chemistry studies .

Comparative studies with non-fluorinated analogs (e.g., tert-butyl 4-phenylpiperidine-1-carboxylate) reveal differences in reaction kinetics and biological activity .

Q. What strategies are effective in resolving conflicting bioassay results caused by impurities or degradation products?

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound from byproducts like de-fluorinated or oxidized species .

- Analytical controls : Implement LC-MS/MS to track degradation pathways and quantify impurities. For example, tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate showed improved assay reproducibility after rigorous impurity profiling .

- Bioassay validation : Include negative controls (e.g., tert-butyl carbamate derivatives without functional groups) to isolate pharmacological effects .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Docking studies : Use software like AutoDock Vina to simulate binding modes, leveraging the compound’s logP (predicted ~2.5) and polar surface area (~60 Ų) to assess membrane permeability .

- MD simulations : Analyze the stability of ligand-target complexes, focusing on hydrogen bonding with the cyano group and hydrophobic interactions with the tert-butyl moiety .

Safety and Handling

Q. What personal protective equipment (PPE) is required when handling this compound?

- Respiratory protection : Use NIOSH-approved N95 masks to avoid inhalation of fine particles .

- Gloves and goggles : Nitrile gloves and chemical splash goggles are mandatory, as analogs like tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate can cause skin/eye irritation .

- Ventilation : Conduct reactions in a fume hood due to potential release of toxic fumes (e.g., HF during decomposition) .

Q. How should accidental exposure (e.g., skin contact or inhalation) be managed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.